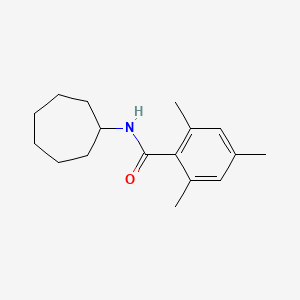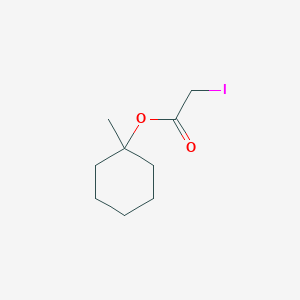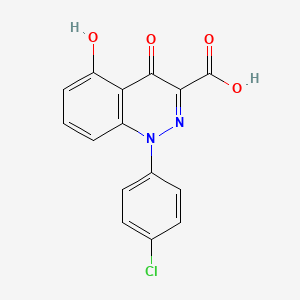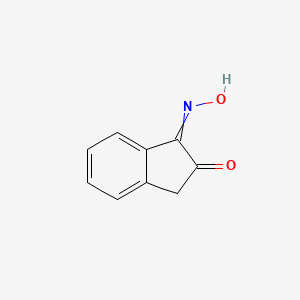
n-Cycloheptyl-2,4,6-trimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Cycloheptyl-2,4,6-trimethylbenzamide: is an organic compound with the molecular formula C17H25NO It is a derivative of benzamide, where the benzene ring is substituted with three methyl groups at positions 2, 4, and 6, and the amide nitrogen is bonded to a cycloheptyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Cycloheptyl-2,4,6-trimethylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 2,4,6-trimethylbenzoic acid, is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Amidation Reaction: The acid chloride is then reacted with cycloheptylamine in the presence of a base such as triethylamine to form this compound.
The reaction conditions generally involve maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reactants: Large quantities of 2,4,6-trimethylbenzoic acid and cycloheptylamine are handled using automated systems.
Controlled Reaction Conditions: The reactions are carried out in reactors equipped with temperature control and stirring mechanisms to ensure uniform mixing and heat distribution.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
n-Cycloheptyl-2,4,6-trimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho to the methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2,4,6-trimethylbenzoic acid or corresponding ketones.
Reduction: Formation of n-Cycloheptyl-2,4,6-trimethylbenzylamine.
Substitution: Formation of halogenated derivatives of this compound.
科学研究应用
n-Cycloheptyl-2,4,6-trimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive benzamide derivatives.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of n-Cycloheptyl-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Receptor Interaction: Acting as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Membrane Permeability: Altering the permeability of cell membranes, affecting the transport of ions and molecules.
相似化合物的比较
n-Cycloheptyl-2,4,6-trimethylbenzamide can be compared with other benzamide derivatives such as:
n-Cyclohexyl-2,4,6-trimethylbenzamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
n-Phenyl-2,4,6-trimethylbenzamide: Contains a phenyl group instead of a cycloheptyl group.
n-Cyclopropyl-2,4,6-trimethylbenzamide: Features a cyclopropyl group, leading to different steric and electronic properties.
The uniqueness of this compound lies in its cycloheptyl group, which imparts distinct steric effects and influences its chemical reactivity and biological activity.
属性
CAS 编号 |
145192-95-6 |
|---|---|
分子式 |
C17H25NO |
分子量 |
259.4 g/mol |
IUPAC 名称 |
N-cycloheptyl-2,4,6-trimethylbenzamide |
InChI |
InChI=1S/C17H25NO/c1-12-10-13(2)16(14(3)11-12)17(19)18-15-8-6-4-5-7-9-15/h10-11,15H,4-9H2,1-3H3,(H,18,19) |
InChI 键 |
CQDMFDDDDTZAFF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2CCCCCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~2~,N~4~-Bis[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B12558816.png)
![Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane](/img/structure/B12558822.png)



![Methyl 3,4-dihydroxy-5-[(propan-2-yl)oxy]benzoate](/img/structure/B12558852.png)
![2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine](/img/structure/B12558859.png)
![2-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12558871.png)


![1-({[2-(2,4-Dinitrophenyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B12558892.png)
![Naphthalene, 1,5-bis[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B12558900.png)

